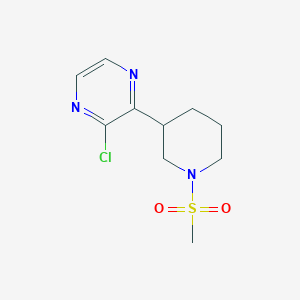

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine

説明

特性

IUPAC Name |

2-chloro-3-(1-methylsulfonylpiperidin-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-3-8(7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBSMECZUMLXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200618 | |

| Record name | Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316221-65-4 | |

| Record name | Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316221-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Pyrazine Ring

The pyrazine ring can be constructed via condensation reactions involving diamines and dicarbonyl compounds or by functionalizing commercially available pyrazine derivatives such as 2-chloropyrazine. The latter is often preferred for regioselective substitution at the 3-position.

Preparation of 1-(Methylsulfonyl)piperidin-3-yl Intermediate

The piperidine moiety bearing the methylsulfonyl group is prepared by sulfonylation of the corresponding piperidine precursor. This is commonly achieved by reacting piperidine derivatives with methylsulfonyl chloride under controlled conditions, often in the presence of a base to neutralize the generated acid.

Coupling via Nucleophilic Substitution

The key step is the nucleophilic substitution of the chlorine atom on the pyrazine ring by the nitrogen or oxygen nucleophile on the piperidine derivative, depending on the linkage type (amine or ether). This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like potassium carbonate to facilitate the reaction.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chloropyrazine + 1-(methylsulfonyl)piperidin-3-yl | Reaction in DMF with potassium carbonate at 80–120 °C for 6–12 hours |

| 2 | Workup | Cooling, dilution with water, extraction with ethyl acetate or DCM |

| 3 | Purification | Column chromatography or crystallization to isolate pure product |

The nucleophilic substitution proceeds via the attack of the nucleophilic nitrogen on the electrophilic carbon bearing the chlorine substituent, displacing the chloride ion and forming the desired C–N bond.

Optimization and Variations

- Solvent Choice: DMF and DCM are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base: Potassium carbonate is commonly used; other bases such as sodium hydride or triethylamine may be employed depending on substrate sensitivity.

- Temperature: Elevated temperatures (80–120 °C) accelerate the reaction but require monitoring to avoid decomposition.

- Purification: Flash chromatography using gradients of ethyl acetate and hexane or recrystallization from suitable solvents ensures high purity.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, DCM | Polar aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Neutralizes acid, promotes substitution |

| Temperature | 80–120 °C | Elevated to increase reaction rate |

| Reaction Time | 6–12 hours | Monitored by TLC or LCMS |

| Yield | 60–85% | Depends on purity of starting materials |

| Purification Method | Flash chromatography, recrystallization | Critical for removing side products |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazine ring functionalization | Starting from 2-chloropyrazine | Chloropyrazine ready for substitution |

| 2 | Sulfonylation | Methylsulfonyl chloride, base (e.g., triethylamine) | Methylsulfonyl-piperidine intermediate |

| 3 | Nucleophilic substitution | DMF, K2CO3, 80–120 °C, 6–12 h | Formation of 2-chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine |

| 4 | Purification | Flash chromatography, recrystallization | Pure target compound |

化学反応の分析

Types of Reactions

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

科学的研究の応用

The compound has been investigated for various biological activities, primarily due to its structural characteristics that suggest potential interactions with biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine may exhibit antidepressant and anxiolytic properties. The piperidine component is known to influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

Antimicrobial Properties

Some studies have suggested that pyrazine derivatives possess antimicrobial activity. The presence of the chloro and methylsulfonyl groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways in microorganisms .

Synthetic Applications

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications that can lead to the development of novel pharmaceuticals.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural and Electronic Comparisons

Piperidine/Piperazine Derivatives

- 2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8): Molecular Formula: C₈H₁₁ClN₄ Molecular Weight: 198.65 g/mol Key Difference: Replaces the methylsulfonyl-piperidine group with a simpler piperazine ring.

- Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS 906810-37-5): Molecular Formula: C₁₂H₁₈ClN₅O₂ Structural Features: Incorporates an ethyl-substituted piperazine and an ester group.

Sulfonamide-Containing Pyrazines

- 2-Amino-5-chloro-3-cyano-6-(methylsulfonyl)pyrazine: Molecular Formula: C₆H₅ClN₄O₂S Key Difference: The methylsulfonyl group is directly attached to the pyrazine ring at position 6, whereas the target compound positions it on a piperidine substituent. This difference may influence solubility and receptor affinity .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine :

SHP2 Inhibition

The target compound shares structural motifs with pyrazine-based SHP2 inhibitors such as SHP099 derivatives. In , pyrazine compounds with a 1-(methylsulfonyl)-4-prolylpiperazine linker demonstrated cytotoxic effects on cancer cell lines. The methylsulfonyl group in the target compound may enhance binding to the allosteric pocket of SHP2 by forming hydrogen bonds with Arg 465 and Tyr 279 residues, similar to SHP099 .

Cytotoxicity Comparisons

- SHP099 Analog (Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate): IC₅₀: ~100 nM (reported in ).

Physicochemical Properties

生物活性

2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine (CAS No. 1316221-65-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a chlorinated pyrazine core substituted with a piperidine moiety containing a methylsulfonyl group. The synthesis typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various physiological effects. The exact pathways remain under investigation, but initial studies suggest potential inhibitory effects on certain kinases and enzymes involved in cancer progression .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrazines, including this compound, exhibit significant enzyme inhibition. For instance, compounds with similar structures have shown promising results as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .

Case Studies and Experimental Data

A study focusing on related pyrazine derivatives highlighted their anticancer properties, particularly against BRCA-deficient cancer cells. The derivatives exhibited selective cytotoxicity, indicating that structural modifications can enhance therapeutic efficacy .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its specific substitution pattern. This uniqueness may influence its reactivity and interactions with biological targets, making it a valuable candidate for further research .

Applications in Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development, particularly for cancer therapies. Its ability to inhibit critical enzymes involved in tumor growth positions it as a candidate for further preclinical studies.

Safety and Toxicology

Preliminary safety data indicate that while the compound is beneficial for research purposes, it poses risks such as skin and eye irritation upon exposure. The safety profile needs thorough evaluation before clinical application .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine?

The synthesis typically involves multistep functionalization of pyrazine and piperidine cores. Key steps include:

- Chlorination : Substitution of hydroxyl or amino groups using POCl₃ or SOCl₂ under reflux conditions, as seen in analogous pyrazine derivatives .

- Piperidine sulfonylation : Reacting the piperidine intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .

- Coupling strategies : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to link the pyrazine and piperidine moieties, often requiring Pd catalysts or high-temperature conditions .

Methodological tip: Monitor reaction progress via TLC or LCMS to optimize yields and minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., pyrazine C-Cl and piperidine sulfonyl group positions) .

- LCMS/HRMS : To verify molecular ion peaks ([M+H]⁺) and assess purity (>95% for biological assays) .

- X-ray crystallography : For resolving ambiguities in stereochemistry or regiochemistry, particularly in the piperidine ring .

Note: GC-MS may be unsuitable due to the compound’s thermal instability .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation of the sulfonyl group .

- Solubility considerations : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Synthesize analogs with variations in:

- Biological assays : Pair synthetic analogs with receptor binding assays (e.g., 5-HT₂A/2C for neuropharmacology) to correlate structural changes with activity .

Data analysis: Use multivariate regression models to quantify substituent contributions to potency .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors, leveraging crystallographic data from homologous compounds .

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier permeability .

Validation: Cross-check predictions with in vitro hepatocyte assays and murine pharmacokinetic studies .

Q. How can researchers optimize biological assay conditions for this compound?

Q. How should contradictory data in receptor selectivity studies be addressed?

Q. What protocols are recommended for assessing in vitro toxicity?

- Cytotoxicity screening : Use MTT or CellTiter-Glo assays in HepG2 cells, with IC₅₀ values <10 µM indicating potential hepatotoxicity .

- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk; IC₅₀ >30 µM is generally acceptable for preclinical candidates .

Mitigation: Introduce hydrophilic groups (e.g., hydroxyl) to reduce hERG binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。